Cas no 84624-28-2 (H-Lys(Fmoc)-OH)
H-Lys(Fmoc)-OH Chemical and Physical Properties
Names and Identifiers
-
- N'-Fmoc-L-Lysine
- N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine
- N'-(9-Fluorenylmethyloxycarbonyl)-L-lysine
- H-Lys(Fmoc)-OH
- N-ε-Fmoc-L-lysine
- (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoic acid
- H-L-Lys(Fmoc)-OH
- Nε-Fmoc-L-lysine
- Fmoc-L-lysine
- LYSINE(FMOC)-OH
- N6-Fmoc-L-lysine
- REF DUPL: H-Lys(Fmoc)-OH
- N-Epsilon-Fmoc-L-Lysine
- RAQBUPMYCNRBCQ-IBGZPJMESA-N
- L-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Lys(Fmoc)-OH
- AM81975
- FCH4041138
- AX8022829
- V1002
- ST24020843
- M02996
- N-epsilon-(9-Fluorenylmethoxycarbonyl)-L-lysine
- 624L282
- (S)
- N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
- 3: PN: WO03068990 PAGE: 60 claimed protein
- H-L-Lys(ε-fmoc)-OH
- N′-Fmoc-L-lysine
- N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH)
- MFCD00038365
- DS-12986
- EN300-316852
- CS-W008196
- Nepsilon-Fmoc-L-lysine
- 84624-28-2
- (2S)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid
- (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-aminohexanoic acid
- HY-W008196
- Nepsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine
- N-
- Na(2)-Fmoc-L-lysine
- H-L-Lys(Fmoc)-OH HCl
- F11059
- H-Lys(Fmoc)-OH HCl
- (2S)-2-AMINO-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
- AKOS015896042
- DTXSID601316632
- N6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-lysine
- A-Fmoc-L-lysine
- SCHEMBL10052316
-
- MDL: MFCD00038365
- Inchi: 1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
- InChI Key: RAQBUPMYCNRBCQ-IBGZPJMESA-N
- SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@H](N)C(=O)O
Computed Properties
- Exact Mass: 368.17400
- Monoisotopic Mass: 368.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- XLogP3: 0.5
Experimental Properties
- Density: 1.245
- PSA: 101.65000
- LogP: 4.19850
H-Lys(Fmoc)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VX073-5g |
H-Lys(Fmoc)-OH |
84624-28-2 | 98% | 5g |
210.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VX073-200mg |
H-Lys(Fmoc)-OH |
84624-28-2 | 98% | 200mg |
46.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VX073-1g |
H-Lys(Fmoc)-OH |
84624-28-2 | 98% | 1g |
69.0CNY | 2021-08-04 | |
| TRC | F640005-500mg |
Nε-Fmoc-L-lysine |
84624-28-2 | 500mg |
$155.00 | 2023-05-18 | ||
| TRC | F640005-5g |
Nε-Fmoc-L-lysine |
84624-28-2 | 5g |
$ 750.00 | 2022-06-04 | ||
| abcr | AB259332-5 g |
N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH); . |
84624-28-2 | 5 g |
€107.40 | 2023-07-20 | ||
| abcr | AB259332-25 g |
N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine (H-L-Lys(Fmoc)-OH); . |
84624-28-2 | 25 g |
€234.40 | 2023-07-20 | ||
| ChemScence | CS-W008196-5g |
H-Lys(Fmoc)-OH |
84624-28-2 | 95.85% | 5g |
$36.0 | 2022-04-26 | |
| ChemScence | CS-W008196-10g |
H-Lys(Fmoc)-OH |
84624-28-2 | 95.85% | 10g |
$61.0 | 2022-04-26 | |
| ChemScence | CS-W008196-25g |
H-Lys(Fmoc)-OH |
84624-28-2 | 95.85% | 25g |
$114.0 | 2022-04-26 |
H-Lys(Fmoc)-OH Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Production Method 3
Production Method 4
H-Lys(Fmoc)-OH Raw materials
H-Lys(Fmoc)-OH Preparation Products
H-Lys(Fmoc)-OH Suppliers
H-Lys(Fmoc)-OH Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on H-Lys(Fmoc)-OH
H-Lys(Fmoc)-OH (CAS No. 84624-28-2): An Essential Building Block in Peptide Synthesis and Drug Development
H-Lys(Fmoc)-OH (CAS No. 84624-28-2) is a crucial amino acid derivative widely used in the field of peptide synthesis and drug development. This compound, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine, is an important intermediate in the preparation of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly valued for its stability under acidic conditions and ease of removal under mild basic conditions, making it an ideal choice for sequential coupling reactions.
The structure of H-Lys(Fmoc)-OH consists of a lysine residue with an Fmoc group attached to the ε-amino group. This protecting group prevents unwanted side reactions during peptide synthesis, ensuring high yields and purity of the final product. The hydroxyl group at the C-terminal allows for easy coupling with other amino acids or resin-bound peptides, facilitating the stepwise construction of complex peptide sequences.
Recent advancements in the field of peptide chemistry have highlighted the versatility and importance of H-Lys(Fmoc)-OH. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of novel antimicrobial peptides. These peptides exhibit potent activity against a wide range of bacterial strains, including multidrug-resistant pathogens, making them promising candidates for the development of new antibiotics.
In another notable application, H-Lys(Fmoc)-OH has been utilized in the synthesis of peptide-based drug delivery systems. Researchers at the University of California, San Francisco, developed a series of peptides containing this building block to enhance the delivery and efficacy of therapeutic agents. The peptides were designed to target specific cellular receptors, improving drug uptake and reducing off-target effects.
The stability and reactivity of H-Lys(Fmoc)-OH have also been extensively studied. A comprehensive review in the European Journal of Organic Chemistry discussed various synthetic strategies and optimization techniques to maximize yield and purity during peptide synthesis. The review highlighted the importance of controlled deprotection conditions to avoid side reactions and ensure consistent product quality.
In addition to its role in peptide synthesis, H-Lys(Fmoc)-OH has found applications in other areas of chemical biology. For example, it has been used in the development of fluorescent probes for cellular imaging. By incorporating this compound into peptide sequences, researchers can create highly specific and sensitive probes that can track biological processes in real-time.
The global market for amino acid derivatives like H-Lys(Fmoc)-OH is growing rapidly, driven by increasing demand from pharmaceutical and biotechnology industries. According to a report by Grand View Research, the market is expected to reach USD 1.5 billion by 2027, with a compound annual growth rate (CAGR) of 5.6%. This growth is attributed to advancements in synthetic methods, rising investments in drug discovery, and growing applications in personalized medicine.
To meet this increasing demand, several leading chemical suppliers offer high-purity grades of H-Lys(Fmoc)-OH. These suppliers provide detailed technical data sheets and quality control reports to ensure that customers receive consistent and reliable products. Additionally, many suppliers offer custom synthesis services to cater to specific research needs.
In conclusion, H-Lys(Fmoc)-OH (CAS No. 84624-28-2) is a vital component in modern peptide chemistry and drug development. Its unique properties make it an indispensable tool for researchers working on novel therapeutics, drug delivery systems, and biological probes. As research continues to advance, the importance of this compound is likely to grow further, driving innovation and progress in multiple scientific disciplines.